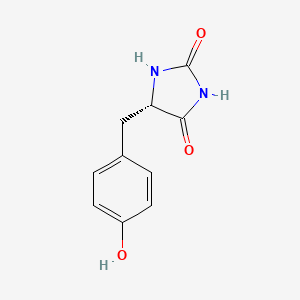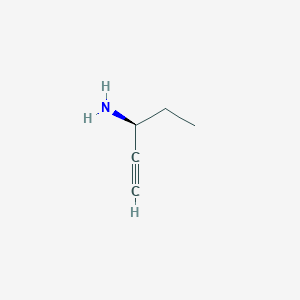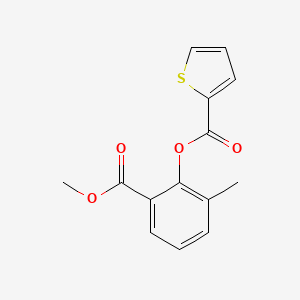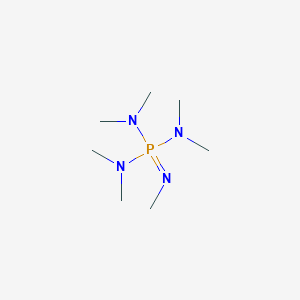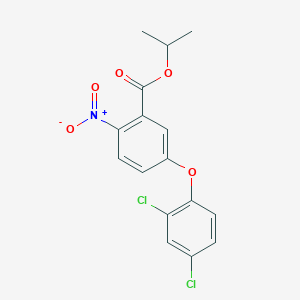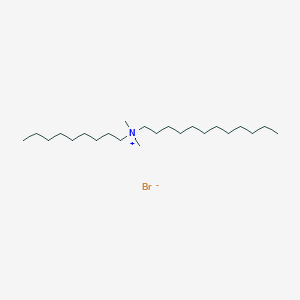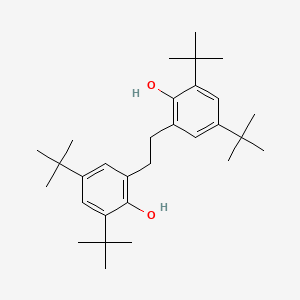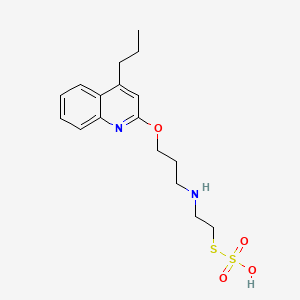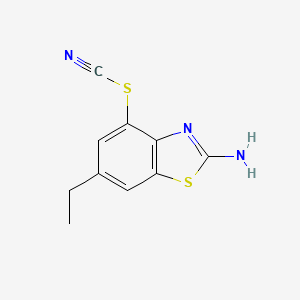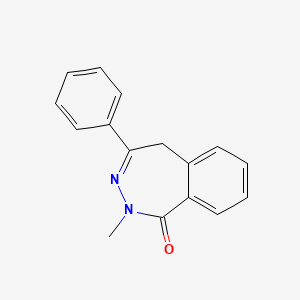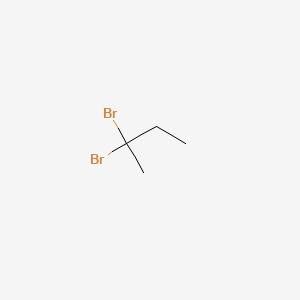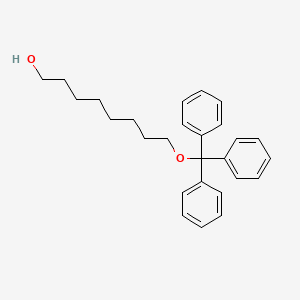![molecular formula C7H16NO5P B14672476 Diethyl {2-[(hydroxymethyl)amino]-2-oxoethyl}phosphonate CAS No. 51304-06-4](/img/structure/B14672476.png)
Diethyl {2-[(hydroxymethyl)amino]-2-oxoethyl}phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl {2-[(hydroxymethyl)amino]-2-oxoethyl}phosphonate is an organophosphorus compound with a variety of applications in organic synthesis and industrial chemistry. This compound is characterized by the presence of a phosphonate group, which imparts unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl {2-[(hydroxymethyl)amino]-2-oxoethyl}phosphonate typically involves the reaction of diethyl phosphite with an appropriate amine and formaldehyde under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 50-60°C to ensure optimal yield.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with larger reactors and more stringent control of reaction parameters. Continuous flow reactors are often employed to enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl {2-[(hydroxymethyl)amino]-2-oxoethyl}phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the hydroxymethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products
The major products formed from these reactions include various phosphonate esters, phosphonic acids, and phosphine derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Diethyl {2-[(hydroxymethyl)amino]-2-oxoethyl}phosphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of phosphonate esters and other phosphorus-containing compounds.
Biology: Employed in the study of enzyme mechanisms and as a potential inhibitor of certain biological pathways.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism by which diethyl {2-[(hydroxymethyl)amino]-2-oxoethyl}phosphonate exerts its effects involves the interaction of the phosphonate group with various molecular targets. The compound can act as a nucleophile, attacking electrophilic centers in biological molecules, leading to the inhibition of enzyme activity or modification of protein function. The specific pathways involved depend on the context of its application.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl phosphite
- Dimethyl {2-[(hydroxymethyl)amino]-2-oxoethyl}phosphonate
- Diethyl {2-[(methylamino)-2-oxoethyl}phosphonate
Uniqueness
Diethyl {2-[(hydroxymethyl)amino]-2-oxoethyl}phosphonate is unique due to its specific combination of functional groups, which imparts distinct reactivity and versatility in various chemical reactions. Its ability to undergo multiple types of reactions makes it a valuable compound in both research and industrial applications.
Propriétés
Numéro CAS |
51304-06-4 |
|---|---|
Formule moléculaire |
C7H16NO5P |
Poids moléculaire |
225.18 g/mol |
Nom IUPAC |
2-diethoxyphosphoryl-N-(hydroxymethyl)acetamide |
InChI |
InChI=1S/C7H16NO5P/c1-3-12-14(11,13-4-2)5-7(10)8-6-9/h9H,3-6H2,1-2H3,(H,8,10) |
Clé InChI |
IDMCOIZLZMSKJZ-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(CC(=O)NCO)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


